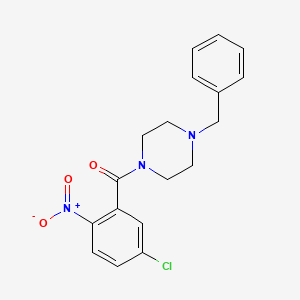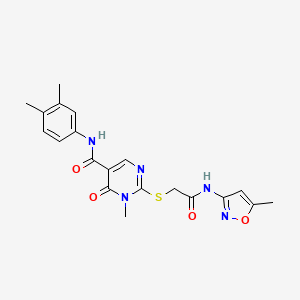![molecular formula C21H21N3O2S B2807386 N-(3,4-dimethylphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 941970-83-8](/img/structure/B2807386.png)
N-(3,4-dimethylphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide: is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a sulfanylacetamide group attached to a pyrazinone ring, which is further substituted with methylphenyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazinone ring: This can be achieved by the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfanylacetamide group: This step involves the reaction of the pyrazinone intermediate with a suitable sulfanylacetamide reagent.
Substitution with methylphenyl groups:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrazinone ring, converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biology:
Enzyme Inhibition: The compound may serve as an inhibitor for specific enzymes, making it useful in biochemical studies.
Drug Development: Its unique structure allows for exploration as a potential drug candidate for various therapeutic applications.
Medicine:
Pharmacology: Research into its pharmacokinetics and pharmacodynamics can provide insights into its potential as a therapeutic agent.
Diagnostics: It can be used in the development of diagnostic tools and assays.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanylacetamide group plays a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms.
Comparación Con Compuestos Similares
N-(3,4-dimethylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]acetamide: Lacks the sulfanyl group, affecting its reactivity and binding properties.
N-(3,4-dimethylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]thioacetamide: Similar structure but with a thioacetamide group, influencing its chemical behavior.
Uniqueness: The presence of the sulfanylacetamide group in N-(3,4-dimethylphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide imparts unique chemical and biological properties. This group enhances its reactivity in oxidation and reduction reactions and contributes to its binding affinity in biological systems.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-5-4-6-18(11-14)24-10-9-22-20(21(24)26)27-13-19(25)23-17-8-7-15(2)16(3)12-17/h4-12H,13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWNINKZKURCKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2807308.png)



![2-(4-fluorophenyl)-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide](/img/structure/B2807315.png)

![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate](/img/structure/B2807319.png)


![4-[4-(dipropylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide](/img/structure/B2807323.png)


![3-(4-chlorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2807326.png)
